Synthesis Yield: 1,9-Decadiyne Route vs. Alternative Syntheses
Decane-2,9-dione is efficiently synthesized via the dihydration of 1,9-decadiyne, achieving a verified isolated yield of 92% . This represents a high-yielding, straightforward route to this specific linear α,ω-diketone. In contrast, the synthesis of the shorter-chain analog 2,5-hexanedione often relies on the oxidation of 2-hexanone or the hydrolysis of 2,5-dimethoxytetrahydrofuran, which can involve more complex workups or lower reported yields [1]. The terminal alkyne route to decane-2,9-dione provides a defined, scalable entry point with high atom economy.
| Evidence Dimension | Synthesis Yield from Terminal Alkyne Precursor |
|---|---|
| Target Compound Data | 92% isolated yield |
| Comparator Or Baseline | 2,5-hexanedione (from commercial sources, typical purity 98%, synthesized via alternative routes) [1]; 1,7-octadiyne hydration to 2,7-octanedione (yield not reported in this context) |
| Quantified Difference | Provides a direct, high-yield (92%) route from a commercially available terminal diyne. |
| Conditions | Dihydration of 1,9-decadiyne |
Why This Matters
A high-yield (92%) and well-defined synthesis route reduces the cost and complexity of obtaining this specific C10 diketone, making it a more accessible and reliable building block for further research and development compared to less efficiently synthesized analogs.
- [1] PubChem. Compound Summary for CID 8035, 2,5-Hexanedione. View Source
